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molecular formula C25H15N5O B8658725 2-Amino-7-benzo(a)pyren-6-yl-3H-purin-6-one CAS No. 114378-32-4

2-Amino-7-benzo(a)pyren-6-yl-3H-purin-6-one

Cat. No. B8658725
M. Wt: 401.4 g/mol
InChI Key: VDYQBPUYFKNVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849906

Procedure details

While the blocking reaction is progressing, NAb (selective for BP-6-N7Gua) and BP-6-N7Gua or benzo[a]pyrene (BP) or methylguanine (Me-N7Gua) or other structures related to BP-6-N7Gua are combined in separate Eppendorf tubes (1.5 mL polypropylene tubes). MAb is diluted 1:500 to 1:5000 in TBS buffer (0.05M Tris, 0.20M NaCl, pH 7.5) containing 10% (v/v) ethylene glycol as a protein stabilizer, then 500 uL is dispensed to each Eppendorf tube seated in a thermal mixing block set at 45 degrees C. These samples are heated for 10 minutes with vortexing. BP-6-N7Gua or BP or Me-N7Gua or other structures related to BP-6-N7Gua are diluted in methanol (MtOH), then added with vortexing in 10 uL volumes to duplicate samples of heated MAb solution. MtOH, alone, is added as a control to selected Eppendorfs. The reaction mixtures are heated with vortexing for an additional 20 minutes, then the reaction mixtures are cooled by addition of 100 uL of TBS buffer with 10% ethylene glycol. The reaction mixtures are incubated an additional 45 minutes at 37 degrees C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polypropylene
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2=[C:15]3[C:16]4[C:11]([CH:12]=[CH:13]2)=[C:10]2[CH:17]=[CH:18][CH:19]=[CH:20][C:9]2=[CH:8][C:7]=4[CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1.C[O:22][C:23]1[N:31]=[C:30]([NH2:32])[N:29]=[C:25]2[N:26]=[CH:27][NH:28][C:24]=12.C(O)CO>CO>[CH:1]1[C:14]2=[C:15]3[C:16]4[C:11]([CH:12]=[CH:13]2)=[C:10]2[CH:17]=[CH:18][CH:19]=[CH:20][C:9]2=[C:8]([N:28]2[C:24]5[C:23](=[O:22])[NH:31][C:30]([NH2:32])=[N:29][C:25]=5[N:26]=[CH:27]2)[C:7]=4[CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C=CC=3C=C4C(=C5C=CC1=C2C53)C=CC=C4
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(N=CN2)=NC(=N1)N
Step Three
Name
polypropylene
Quantity
1.5 mL
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(N=CN2)=NC(=N1)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
While the blocking reaction
ADDITION
Type
ADDITION
Details
MAb is diluted 1:500 to 1:5000 in TBS buffer (0.05M Tris, 0.20M NaCl, pH 7.5)
CUSTOM
Type
CUSTOM
Details
set at 45 degrees C
TEMPERATURE
Type
TEMPERATURE
Details
These samples are heated for 10 minutes with vortexing
Duration
10 min
ADDITION
Type
ADDITION
Details
added with vortexing in 10 uL volumes
ADDITION
Type
ADDITION
Details
MtOH, alone, is added as a control
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
are heated with vortexing for an additional 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction mixtures
CUSTOM
Type
CUSTOM
Details
The reaction mixtures

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C1=CC=C2C=CC=3C(=C4C(=C5C=CC1=C2C53)C=CC=C4)N4C=NC=5N=C(NC(C45)=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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